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Compound of Interest

Compound Name: GSK-1004723

Cat. No.: B1672344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK-1004723 is a potent and long-acting dual antagonist of the histamine H1 and H3

receptors.[1][2][3] Developed by GlaxoSmithKline, this small molecule has been investigated

primarily for its therapeutic potential in the treatment of allergic rhinitis.[1][3][4] Its unique

pharmacological profile, combining H1 and H3 receptor blockade, offers a novel approach to

managing the multifaceted symptoms of this condition. This document provides a

comprehensive technical overview of GSK-1004723, including its chemical properties,

mechanism of action, signaling pathways, quantitative pharmacological data, and detailed

experimental protocols for its characterization.

Chemical Properties and Structure
GSK-1004723 is a complex small molecule belonging to the phthalazinone class of organic

compounds. Its chemical structure is characterized by a central phthalazinone core linked to a

substituted pyrrolidine moiety.
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Property Value

CAS Number 955359-72-5

Molecular Formula C₃₉H₄₉ClN₄O₂

Molecular Weight 641.29 g/mol

IUPAC Name

(R)-2-((1-(4-(4-(3-(azepan-1-

yl)propoxy)phenyl)butyl)pyrrolidin-2-

yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-

one

Synonyms GSK1004723, GSK 1004723

Appearance Solid

Solubility

Data not publicly available. Expected to be

soluble in organic solvents like DMSO and

ethanol.

Mechanism of Action and Signaling Pathways
GSK-1004723 exerts its pharmacological effects through competitive antagonism at both the

histamine H1 and H3 receptors.[1][2]

Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha

subunit. Upon activation by histamine, it initiates a signaling cascade that leads to the classic

symptoms of allergic inflammation. GSK-1004723, by blocking this receptor, prevents the

downstream signaling events.

Signaling Pathway of H1 Receptor Activation and its Antagonism by GSK-1004723
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Caption: H1 Receptor Signaling and GSK-1004723 Antagonism.

Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor, primarily coupled to the Gi alpha

subunit. Its activation by histamine inhibits the synthesis and release of histamine and other

neurotransmitters. By antagonizing the H3 receptor, GSK-1004723 can increase the release of

neurotransmitters, which may contribute to its therapeutic effects, particularly in alleviating

nasal congestion.

Signaling Pathway of H3 Receptor Activation and its Antagonism by GSK-1004723
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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